2-Chloro-N-[2-fluoro-5-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide is a chemical compound that has garnered attention for its potential applications in medicinal chemistry. This compound features a tetrazole ring, which is known for its biological activity and versatility in drug design. The presence of chlorine and fluorine atoms in its structure enhances its reactivity and specificity in biological systems.
2-Chloro-N-[2-fluoro-5-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide belongs to the class of organic compounds known as acetamides. More specifically, it is classified under halogenated acetamides due to the presence of chlorine and fluorine substituents.
The synthesis of 2-chloro-N-[2-fluoro-5-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity. Techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the progress of the reaction and confirm the structure of the final product .
The molecular formula for 2-chloro-N-[2-fluoro-5-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide is CHClF NO. The structure consists of:
The compound's molecular weight is approximately 253.67 g/mol. Its structural representation includes functional groups that are crucial for its reactivity and interaction with biological targets.
2-Chloro-N-[2-fluoro-5-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide can participate in various chemical reactions:
The reaction conditions often require an inert atmosphere and specific solvents to prevent unwanted side reactions. Analytical techniques such as mass spectrometry (MS) are used to characterize the products formed during these reactions.
The mechanism by which 2-chloro-N-[2-fluoro-5-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide exerts its effects involves interaction with specific biological targets:
Studies indicate that compounds with similar structures show significant activity against various pathogens and may also have potential applications in treating neurological disorders.
Key physical properties include:
Relevant chemical properties include:
The primary applications of 2-chloro-N-[2-fluoro-5-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide include:
2-Chloro-N-[2-fluoro-5-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide represents a structurally sophisticated bioactive molecule designed for targeted pharmacological applications. This hybrid compound strategically integrates three key pharmacophores: a tetrazole ring, a chloroacetamide group, and an ortho-fluorinated aniline scaffold. Its systematic name encodes critical structural features essential for modern drug discovery: the tetrazole ring provides acid mimicry, the chloroacetamide enables covalent targeting, and the fluorine atom fine-tunes electronic properties. Contemporary medicinal chemistry prioritizes such multi-functional architectures to address complex disease targets, positioning this molecule as a valuable prototype for probing new biological space. Its novelty stems from the deliberate fusion of understudied structural elements with documented bioactivity, creating opportunities to explore structure-activity relationships beyond conventional chemical space [1] [3].
Tetrazole rings have emerged as indispensable bioisosteres in rational drug design, primarily serving as metabolically stable carboxylic acid surrogates. The 1H-1,2,3,4-tetrazol-1-yl moiety in this target compound exhibits superior metabolic stability compared to carboxyl groups while maintaining comparable pKa values (approximately 4.9) and spatial geometry. This strategic substitution addresses key pharmaceutical limitations including poor membrane permeability and rapid Phase II glucuronidation. Tetrazole-containing pharmaceuticals span major therapeutic areas: antihypertensives (e.g., losartan), antibiotics (e.g., cefazolin), and antipsychotics (e.g., vortioxetine) [3].
The tetrazole ring significantly enhances binding interactions through multiple mechanisms:
Table 1: Bioisosteric Applications of Tetrazole Rings in Pharmaceuticals
Therapeutic Category | Representative Drug | Biological Target | Advantage vs. Carboxylate |
---|---|---|---|
Antihypertensive | Losartan | Angiotensin II Receptor | Improved oral bioavailability |
Antidiabetic | Sitagliptin | DPP-4 Inhibitor | Enhanced target affinity |
Antibiotic | Cefamandole | Penicillin-Binding Protein | Resistance to β-lactamases |
Recent kinase inhibitor patents (e.g., [6]) reveal tetrazole incorporation in p38 MAPK inhibitors, exploiting the ring's ability to form salt bridges with conserved lysine residues in ATP-binding pockets. Molecular modeling of our target compound suggests similar potential for kinase interaction, particularly through the tetrazole's capacity to occupy phosphate-binding regions while donating hydrogen bonds to hinge regions [6]. The electron-rich tetrazole system also influences electron distribution throughout the molecule, potentially enhancing π-stacking with phenylalanine residues in enzymatic clefts—a property leveraged in several preclinical candidates for inflammatory diseases [3] [6].
The chloroacetamide moiety (ClCH₂C(O)NH-) represents a versatile pharmacophore with dual functionality in drug design. Primarily, the chlorine atom serves as a "warhead" enabling targeted covalent inhibition through nucleophilic substitution with cysteine thiols or histidine imidazoles in enzyme active sites. This mechanism underpins several clinically validated drugs, including kinase inhibitors (e.g., afatinib) and antimicrobials. The electron-withdrawing chlorine also increases acetamide carbonyl electrophilicity, enhancing hydrogen-bond acceptor capability toward biological targets [1] .
The ortho-fluoro substituent on the aniline ring provides distinct advantages:
Table 2: Molecular Descriptors of Related Chloroacetamide-Tetrazole Compounds
Compound | Molecular Formula | Molecular Weight | Key Structural Features |
---|---|---|---|
2-chloro-N-[2-chloro-5-(tetrazol-1-yl)phenyl]acetamide [1] | C₉H₇Cl₂N₅O | 272.09 g/mol | Dichloro substitution |
Target compound: 2-chloro-N-[2-fluoro-5-(tetrazol-1-yl)phenyl]acetamide | C₉H₇ClFN₅O | 255.63 g/mol | Ortho-fluoro, para-tetrazole orientation |
N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]-2-(thiophen-2-yl)acetamide [2] | C₁₃H₁₀ClN₅OS | 319.77 g/mol | Thiophene-acetamide extension |
The chloroacetamide-tetrazole-phenyl architecture appears in several regulated substances, including Schedule I controlled substance analogs. The U.S. Environmental Protection Agency's Significant New Use Rules (SNURs) under 40 CFR Part 721 specifically monitor halogenated acetamide derivatives due to their structural similarity to bioactive molecules and potential environmental persistence. Regulatory scrutiny focuses particularly on compounds capable of forming reactive intermediates or demonstrating high octanol-water partition coefficients (logP >3.5), suggesting bioaccumulation potential [4] .
Despite extensive pharmacological investigation of tetrazole and chloroacetamide compounds separately, their strategic integration with ortho-fluorinated aniline remains underexplored. Patent literature reveals only scattered precedents for similar architectures, primarily as kinase inhibitor intermediates (e.g., p38 MAPK inhibitors in [6]). The precise compound 2-chloro-N-[2-fluoro-5-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide lacks dedicated studies in public scientific literature or patent claims, representing significant white space for innovation [1] [6].
Key research gaps include:
The compound's novelty arises from three structural innovations:
Recent legislative actions targeting structurally complex fentanyl analogs (e.g., Mississippi HB1467 ) highlight regulatory attention toward novel bioactive scaffolds. This underscores the importance of rigorously characterizing new chemical entities like our target compound to establish legitimate research applications distinct from controlled substance analogs. Preliminary computational analysis suggests favorable drug-like properties: calculated logP ≈ 2.1 (indicating good membrane permeability), topological polar surface area ≈ 85 Ų (suggesting moderate oral bioavailability), and >3 hydrogen bond acceptors (supporting target engagement) [1] .
Table 3: Comparative Analysis of Novelty Dimensions
Novelty Dimension | Competitor Compounds | Target Compound Advantage |
---|---|---|
Substitution Pattern | Meta-chloro tetrazoles (e.g., CID 43698584) [1] | Ortho-fluoro para-tetrazole electronic effects |
Warhead Design | Protected acetamide prodrugs | Direct covalent targeting capability |
Molecular Complexity | Extended scaffolds (>350 g/mol) [2] | Fragment-like properties for optimization |
Patent Landscape | Triazolopyridine kinase inhibitors [6] | Unclaimed chemical space for new IP generation |
This compound represents a strategic tool compound for chemical biology, particularly for developing:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: